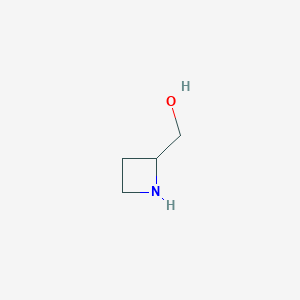

Azetidin-2-ylmethanol

Beschreibung

Eigenschaften

IUPAC Name |

azetidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWWNKCHSPDIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570479 | |

| Record name | (Azetidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104587-62-4, 250274-91-0 | |

| Record name | (Azetidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (azetidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Azetidin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Azetidin-2-ylmethanol is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique four-membered azetidine ring coupled with a hydroxymethyl group makes it a valuable building block for the synthesis of novel therapeutic agents. Understanding the physical properties of this compound is fundamental for its application in drug design, formulation, and manufacturing. This technical guide provides a summary of the known physical properties of Azetidin-2-ylmethanol and its common forms.

Core Physical Properties

The physical characteristics of Azetidin-2-ylmethanol can vary slightly depending on its stereochemistry ((R)- or (S)-enantiomer) and whether it is in its free base or salt form. The hydrochloride salt, for instance, exhibits enhanced water solubility and crystallinity.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of Azetidin-2-ylmethanol and its derivatives based on available data.

| Property | (R)-Azetidin-2-ylmethanol | (S)-Azetidin-2-ylmethanol | (R)-Azetidin-2-ylmethanol HCl | Azetidin-3-ylmethanol |

| CAS Number | 209329-11-3[2][3] | 104587-62-4[4] | 935668-80-7[1] | 95849-02-8[5][6] |

| Molecular Formula | C₄H₉NO[2][3] | C₄H₉NO[4] | C₄H₁₀ClNO[1] | C₄H₉NO[6][7] |

| Molecular Weight | 87.12 g/mol [2] | 87.12 g/mol [4] | 123.58 g/mol [1] | 87.12 g/mol [6][7] |

| Appearance | - | - | White crystalline solid[1] | White crystalline powder[5][6] |

| Boiling Point | 151.9 ± 13.0 °C (Predicted) | 151.9 ± 13.0 °C (Predicted)[4] | - | 154 °C[5][6] |

| Density | - | 1.017 ± 0.06 g/cm³ (Predicted)[4] | - | 1.017 g/cm³[5][6] |

| Solubility | - | - | Soluble in water[1] | - |

| pKa | - | 14.77 ± 0.10 (Predicted)[4] | - | 14.82 ± 0.10 (Predicted)[5][6] |

| Storage Temperature | 2-8°C, protect from light | 2-8°C (protect from light)[4] | - | 2-8°C, protect from light[5][6] |

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain for Azetidin-2-ylmethanol itself. However, the determination of these properties would follow standard laboratory procedures. The following diagram illustrates a generalized workflow for characterizing the physical properties of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and physical characterization of a chemical compound.

Chemical Structure and Reactivity

The structure of Azetidin-2-ylmethanol, featuring a strained four-membered ring, is key to its reactivity. The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[1] Nucleophilic substitution reactions can also occur on the azetidine ring.[1] These chemical properties are crucial for its use as an intermediate in the synthesis of more complex molecules. (S)-Azetidin-2-ylmethanol, for example, is used as a reactant in the preparation of chiral aminophosphine-phosphinite ligands for asymmetric hydrogenation of ketones.[4]

References

- 1. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]

- 2. (R)-2-Azetidinemethanol - CAS:209329-11-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. (R)-Azetidin-2-ylmethanol [sigmaaldrich.com]

- 4. (S)-Azetidin-2-ylmethanol , 98% , 104587-62-4 - CookeChem [cookechem.com]

- 5. 95849-02-8 CAS MSDS ((AZETIDIN-3-YL)METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (AZETIDIN-3-YL)METHANOL | 95849-02-8 [chemicalbook.com]

- 7. (Azetidin-3-yl)methanol | C4H9NO | CID 13400658 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Azetidin-2-ylmethanol

Introduction: Azetidin-2-ylmethanol is a saturated four-membered heterocyclic compound containing a nitrogen atom and a hydroxymethyl substituent. The strained azetidine ring makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] Its derivatives are explored for various therapeutic applications, including as CNS-active agents.[2] A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, purification, and structural elucidation. This guide provides an in-depth summary of the expected spectroscopic data for azetidin-2-ylmethanol, complete with detailed experimental protocols and workflow visualizations.

Synthesis and Analytical Workflow

The preparation and characterization of azetidin-2-ylmethanol typically follow a structured workflow, beginning with chemical synthesis and concluding with spectroscopic confirmation of the molecular structure. A common synthetic route involves the reduction of an activated carboxylic acid derivative, such as an ester of azetidine-2-carboxylic acid.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for azetidin-2-ylmethanol. This data is compiled based on characteristic values for the azetidine core and related substituted structures found in the literature.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is crucial for identifying the protons on the azetidine ring and the hydroxymethyl group. The strained four-membered ring influences the chemical shifts and coupling constants of the ring protons.[3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (N-H ) | 1.5 - 3.0 | br s | - | Chemical shift is concentration and solvent dependent. |

| H2 (-CH -) | 3.6 - 3.9 | m | - | Methine proton adjacent to nitrogen and hydroxymethyl group. |

| H3 (-CH ₂-) | 2.0 - 2.6 | m | - | Diastereotopic protons on the C3 carbon of the ring.[3] |

| H4 (-CH ₂-) | 3.5 - 3.8 | m | - | Protons on the C4 carbon, adjacent to the nitrogen.[4] |

| H5 (-CH ₂OH) | 3.4 - 3.7 | m | ~5-7 | Methylene protons of the hydroxymethyl group. |

| H6 (-CH₂OH ) | 1.5 - 4.0 | br s | - | Chemical shift is variable and depends on solvent and H-bonding. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C2 (-C H-) | 60 - 70 | Carbon of the chiral center, attached to N and the CH₂OH group. |

| C3 (-C H₂-) | 25 - 35 | Methylene carbon at position 3 of the azetidine ring. |

| C4 (-C H₂-) | 45 - 55 | Methylene carbon at position 4, adjacent to the nitrogen.[5] |

| C5 (-C H₂OH) | 60 - 68 | Carbon of the hydroxymethyl substituent. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3500 | Strong, Broad | Characteristic of the alcohol group, broadened by hydrogen bonding.[6] |

| N-H Stretch | 3200 - 3400 | Moderate | Secondary amine stretch, may overlap with O-H band. |

| C-H Stretch | 2850 - 3000 | Strong | Aliphatic C-H stretches from the ring and hydroxymethyl group.[6] |

| C-O Stretch | 1050 - 1150 | Strong | Primary alcohol C-O stretching vibration.[6] |

| C-N Stretch | 1100 - 1250 | Moderate | Characteristic of the amine C-N bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For azetidin-2-ylmethanol (C₄H₉NO), the molecular weight is 87.12 g/mol .[7]

| m/z Value | Proposed Fragment | Notes |

| 87 | [M]⁺ | Molecular ion peak. |

| 86 | [M-H]⁺ | Loss of a hydrogen atom. |

| 56 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group, a common fragmentation pathway. |

| 57 | [C₃H₅N]⁺ | Azetidine ring fragment after rearrangement. |

Experimental Protocols

Detailed and reproducible experimental methods are critical for obtaining high-quality spectroscopic data.

Synthesis Protocol: Reduction of (S)-Azetidine-2-carboxylate

A common method for preparing azetidin-2-ylmethanol is the reduction of the corresponding carboxylic acid ester, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Reaction Setup : A solution of methyl (S)-azetidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent : Lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) is added slowly in portions to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates full consumption of the starting material.

-

Quenching : The reaction is carefully quenched by cooling back to 0 °C and sequentially adding water, 15% aqueous sodium hydroxide, and then water again to precipitate the aluminum salts.

-

Purification : The resulting slurry is filtered through a pad of celite, and the filter cake is washed with additional solvent (e.g., ethyl acetate or THF). The combined organic filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Spectroscopic Analysis Protocols

-

NMR Sample Preparation : For NMR analysis, approximately 5-10 mg of the purified azetidin-2-ylmethanol is dissolved in a suitable deuterated solvent (~0.7 mL), such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[3][8] The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).[3] The solution is then transferred to a 5 mm NMR tube for analysis.

-

NMR Data Acquisition : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.[8] Standard acquisition parameters are used, with a relaxation delay (D1) of 1-2 seconds.[5] For unambiguous structural assignment, 2D NMR experiments like COSY and HSQC may also be performed.[5]

-

IR Spectroscopy : The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two KBr plates, or an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis.

-

Mass Spectrometry : For mass analysis, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via an electrospray ionization (ESI) source coupled to a liquid chromatography system (LC-MS) or by direct infusion.[9][10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. (R)-2-Azetidinemethanol - CAS:209329-11-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Azetidin-2-ylmethanol and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Azetidin-2-ylmethanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered azetidine ring provides a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of (R)-Azetidin-2-ylmethanol and its hydrochloride salt, including their physicochemical properties, synthesis methodologies, and applications in drug development, with a focus on their potential as inhibitors of the STAT3 signaling pathway. Detailed experimental protocols and visual diagrams of key processes are presented to facilitate further research and application.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered increasing attention in medicinal chemistry. The inherent ring strain and well-defined stereochemistry of substituted azetidines make them attractive bioisosteres for various functional groups, offering improvements in physicochemical properties such as solubility and metabolic stability. (R)-Azetidin-2-ylmethanol, with its chiral center and functionalized side chain, serves as a key building block in the synthesis of complex molecular architectures for drug development. This guide focuses on the free base form and its more commonly used hydrochloride salt, providing essential data for researchers in the field.

Physicochemical Properties

A clear distinction must be made between (R)-Azetidin-2-ylmethanol and its hydrochloride salt, as they are distinct chemical entities with different CAS numbers and properties.

(R)-Azetidin-2-ylmethanol (Free Base)

(R)-Azetidin-2-ylmethanol Hydrochloride (Salt)

-

CAS Number: 935668-80-7

-

Appearance: Typically a white crystalline solid.[3]

-

Solubility: Soluble in water.[3]

Table 1: Physicochemical Data of (R)-Azetidin-2-ylmethanol and its Hydrochloride Salt

| Property | (R)-Azetidin-2-ylmethanol (CAS: 209329-11-3) | (R)-Azetidin-2-ylmethanol Hydrochloride (CAS: 935668-80-7) |

| Molecular Formula | C4H9NO | C4H10ClNO |

| Molecular Weight | 87.12 g/mol | 123.58 g/mol [4] |

| Boiling Point | 151.9 ± 13.0 °C at 760 mmHg[5] | Not available |

| Density | 1.017 ± 0.06 g/cm³[5] | Not available |

| Storage | 2-8°C, protected from light, in a dry place.[6] | Room temperature. |

Synthesis Methodologies

The synthesis of enantiomerically pure (R)-Azetidin-2-ylmethanol is a multi-step process that generally involves the formation of the azetidine ring, followed by chiral resolution. The hydrochloride salt is then prepared from the pure enantiomer.

General Synthesis Workflow

The overall synthetic strategy can be broken down into the following key stages:

-

Azetidine Ring Formation: Construction of the four-membered heterocyclic ring.

-

Chiral Resolution: Separation of the racemic mixture to isolate the desired (R)-enantiomer.

-

Hydrochloride Salt Formation: Conversion of the purified (R)-Azetidin-2-ylmethanol to its hydrochloride salt.

Experimental Protocols

This protocol describes a general method for forming the azetidine ring, adapted from procedures for similar structures.

Reaction: Cyclization of a protected 3-amino-1-chloropropane derivative.

Materials:

-

N-protected-3-amino-1-chloropropane

-

Strong base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve the N-protected-3-amino-1-chloropropane in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base (e.g., sodium hydride) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic N-protected azetidine precursor.

-

Purify the crude product by flash column chromatography.

This protocol outlines a general method for separating enantiomers through the formation of diastereomeric salts.[7][8]

Materials:

-

Racemic azetidin-2-ylmethanol derivative

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid)

-

Solvent (e.g., methanol, ethanol)

Procedure:

-

Dissolve the racemic azetidin-2-ylmethanol derivative in a suitable solvent (e.g., methanol).

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Slowly add the resolving agent solution to the racemic amine solution with stirring.

-

Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the crystallized salt can be determined by techniques such as chiral HPLC or measurement of optical rotation.

-

To recover the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide) to deprotonate the amine.

-

Extract the free amine with an organic solvent.

-

Dry the organic layer and concentrate to yield the enantiomerically enriched (R)-Azetidin-2-ylmethanol.

This is a standard procedure for converting a free amine to its hydrochloride salt.[9]

Materials:

-

(R)-Azetidin-2-ylmethanol

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Anhydrous hydrogen chloride (gas or solution in a suitable solvent like dioxane)

Procedure:

-

Dissolve the purified (R)-Azetidin-2-ylmethanol in an anhydrous solvent such as diethyl ether.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of the anhydrous solvent.

-

Dry the resulting (R)-Azetidin-2-ylmethanol hydrochloride under vacuum.

Applications in Drug Development: Targeting the STAT3 Signaling Pathway

The azetidine scaffold is a key component in a novel class of inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Persistent activation of the STAT3 signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.

The STAT3 Signaling Pathway

The activation of STAT3 is initiated by the binding of cytokines and growth factors to their cell surface receptors. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action of Azetidine-based STAT3 Inhibitors

Certain (R)-azetidine-2-carboxamide derivatives have been identified as potent and selective inhibitors of STAT3. These compounds are thought to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.

Experimental Protocols for Biological Activity Assessment

EMSA is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

Materials:

-

Nuclear extracts containing activated STAT3

-

Radiolabeled high-affinity sis-inducible element (hSIE) probe

-

Azetidine-based inhibitor compounds

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Prepare nuclear extracts from cells with constitutively active STAT3.

-

Pre-incubate the nuclear extracts with varying concentrations of the azetidine inhibitor for 30 minutes at room temperature.

-

Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

-

Separate the protein-DNA complexes by native PAGE.

-

Visualize the bands by autoradiography.

-

Quantify the band intensity to determine the concentration at which the inhibitor reduces STAT3-DNA binding by 50% (IC50).

ITC is used to measure the binding affinity (KD) of the inhibitors to the STAT3 protein.

Materials:

-

Purified recombinant STAT3 protein

-

Azetidine-based inhibitor

-

Isothermal titration calorimeter

Procedure:

-

Prepare solutions of the STAT3 protein and the azetidine inhibitor in the same buffer.

-

Load the STAT3 solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.

-

Titrate the inhibitor into the protein solution in a series of small injections.

-

Measure the heat change associated with each injection.

-

Analyze the resulting data to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Conclusion

(R)-Azetidin-2-ylmethanol and its hydrochloride salt are valuable chiral building blocks with significant potential in drug discovery and development. Their utility as scaffolds for novel therapeutic agents, particularly as inhibitors of the STAT3 signaling pathway, highlights their importance in modern medicinal chemistry. This guide provides a comprehensive resource of their chemical and physical properties, detailed synthesis protocols, and methods for evaluating their biological activity, intended to support and accelerate further research in this promising area.

References

- 1. (R)-2-Azetidinemethanol - CAS:209329-11-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. (R)-Azetidin-2-ylmethanol [sigmaaldrich.com]

- 3. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]

- 4. Azetidines | Fisher Scientific [fishersci.com]

- 5. (S)-Azetidin-2-ylmethanol [myskinrecipes.com]

- 6. 209329-11-3|(R)-Azetidin-2-ylmethanol|BLD Pharm [bldpharm.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: (S)-Azetidin-2-ylmethanol

Topic: (S)-Azetidin-2-ylmethanol: Properties, Synthesis, and Applications Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Azetidin-2-ylmethanol is a chiral heterocyclic compound featuring a strained four-membered azetidine ring substituted with a hydroxymethyl group. This molecule is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile chiral building block. Its stereochemistry and the unique reactivity of the strained ring make it a valuable precursor for the synthesis of complex bioactive molecules, particularly in the development of novel antibiotics and enzyme inhibitors.

Physicochemical Properties

The fundamental properties of (S)-Azetidin-2-ylmethanol are critical for its application in chemical synthesis and drug design. The molecular weight and other key quantitative data are summarized below.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 87.12 g/mol | [1][2] |

| Molecular Formula | C₄H₉NO | [1][2] |

| CAS Number | 104587-62-4 | [1] |

| MDL Number | MFCD10565790 | [1][2] |

| Predicted Boiling Point | 151.9 ± 13.0 °C | [2] |

| Predicted Density | 1.017 ± 0.06 g/cm³ | [2] |

| Purity | Typically ≥98% | |

| Storage Conditions | 2-8°C, dry, away from light | [2] |

Note: Physical properties such as boiling point and density are predicted values.

Core Applications in Research and Development

The unique structural features of (S)-Azetidin-2-ylmethanol, namely its strained ring and chiral center, are pivotal to its utility.

-

Antibiotic Synthesis : It is a crucial chiral building block for synthesizing β-lactam antibiotics, especially those in the penem and carbapenem classes. The (S)-configuration is often essential for the biological activity of the final drug compounds.[2]

-

Asymmetric Synthesis : The molecule is used as a reactant to prepare chiral aminophosphine-phosphinite ligands, which are applied in the asymmetric hydrogenation of ketones.[1]

-

Medicinal Chemistry : It is employed in the development of various enzyme inhibitors and other bioactive molecules where specific stereochemistry is a determinant of potency and selectivity.[2]

Caption: Logical relationship between the structure, properties, and applications of (S)-Azetidin-2-ylmethanol.

Experimental Protocols

Detailed experimental procedures are crucial for the effective use of (S)-Azetidin-2-ylmethanol. Below are generalized protocols for its synthesis and analysis based on established methods for related azetidine compounds.

General Synthetic Protocol

The synthesis of enantiopure (S)-Azetidin-2-ylmethanol often starts from readily available chiral precursors, such as amino acids, or involves the resolution of a racemic mixture. A common strategy involves the cyclization of a protected amino alcohol.

Objective: To synthesize (S)-Azetidin-2-ylmethanol from a suitable precursor like (S)-2-amino-3-hydroxypropanoic acid (L-Serine) derivative.

Workflow Diagram:

Caption: General workflow for the synthesis of (S)-Azetidin-2-ylmethanol from an amino acid precursor.

Methodology:

-

Protection: The amino group of a suitable chiral amino alcohol precursor is protected (e.g., with a Boc or Cbz group), and the carboxylic acid is esterified.

-

Reduction: The ester is selectively reduced to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄).

-

Activation: The primary hydroxyl group is converted into a good leaving group, for example, by tosylation with tosyl chloride (TsCl) in the presence of a base like pyridine.

-

Cyclization: The protected amino tosylate is treated with a non-nucleophilic base (e.g., sodium hydride, NaH) to induce intramolecular nucleophilic substitution, forming the azetidine ring.

-

Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acidolysis for Boc group) to yield the final product.

-

Purification: The crude product is purified by column chromatography or distillation under reduced pressure.

Analytical Protocol: Purity and Enantiomeric Excess Determination

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity and enantiomeric excess of the synthesized compound.

Objective: To determine the chemical purity and enantiomeric excess of an (S)-Azetidin-2-ylmethanol sample.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of (S)-Azetidin-2-ylmethanol at 1 mg/mL in the mobile phase.

-

Prepare a series of dilutions (e.g., 1-100 µg/mL) from the stock solution to establish linearity.

-

-

Chromatographic Conditions (General Example):

-

Column: Chiral column (e.g., Chiralcel OD-H or similar) for enantiomeric separation; standard C18 column for purity analysis.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the column and specific requirements.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

Injection Volume: 10 µL.

-

-

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: Ensure no interference from impurities or related compounds.

-

Linearity: Analyze the prepared standard solutions and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) > 0.999 is desired.

-

Accuracy & Precision: Determined by replicate injections of a known concentration.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio.

-

-

Data Analysis:

-

Chemical purity is calculated by the area percentage of the main peak relative to all peaks in the chromatogram from the C18 column analysis.

-

Enantiomeric excess (e.e.) is determined from the chromatogram obtained using the chiral column, calculated as: e.e. (%) = ([(S)-enantiomer peak area] - [(R)-enantiomer peak area]) / ([(S)-enantiomer peak area] + [(R)-enantiomer peak area]) * 100.

-

Conclusion

(S)-Azetidin-2-ylmethanol is a high-value chemical intermediate with a molecular weight of 87.12 g/mol . Its significance in the pharmaceutical industry, particularly in the synthesis of stereospecific antibiotics and other therapeutic agents, is well-established. The protocols outlined in this guide provide a foundational understanding for its synthesis and analytical characterization, empowering researchers and drug development professionals to leverage its unique chemical properties in their work. Strict adherence to validated analytical methods is crucial to ensure the quality and enantiomeric purity required for its applications.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Azetidin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ylmethanol is a saturated four-membered heterocyclic compound containing a nitrogen atom and a hydroxymethyl substituent. Its strained ring structure and the presence of a chiral center make it a valuable building block in medicinal chemistry and organic synthesis. The stereochemistry of the hydroxymethyl group at the C2 position is of critical importance, as the (R) and (S) enantiomers can exhibit significantly different biological activities and pharmacological properties. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and analysis of azetidin-2-ylmethanol, tailored for professionals in drug development and chemical research.

Core Structure and Stereochemistry

Azetidin-2-ylmethanol consists of a four-membered azetidine ring with a hydroxymethyl group (-CH₂OH) attached to the carbon atom at position 2. This C2 carbon is the sole chiral center in the molecule, giving rise to two enantiomers: (R)-azetidin-2-ylmethanol and (S)-azetidin-2-ylmethanol.

The absolute configuration at this stereocenter dictates the three-dimensional arrangement of the substituents and is a crucial determinant of the molecule's interaction with chiral biological targets such as enzymes and receptors. The (S)-configuration, for instance, is noted as being critical for the biological activity of certain β-lactam antibiotics derived from this scaffold.[1]

Molecular Formula: C₄H₉NO Molecular Weight: 87.12 g/mol

Physicochemical Properties

Quantitative data for the enantiomers of azetidin-2-ylmethanol are summarized below. It is important to note that while experimentally determined values are preferred, some data, particularly for the free base, are often reported as predicted values in chemical databases.

| Property | (R)-Azetidin-2-ylmethanol | (S)-Azetidin-2-ylmethanol | Significance |

| IUPAC Name | [(2R)-azetidin-2-yl]methanol | [(2S)-azetidin-2-yl]methanol | Defines absolute stereochemistry |

| CAS Number | 209329-11-3 | 104587-62-4 | Unique identifier for each enantiomer |

| Boiling Point | Not available | 151.9 ± 13.0 °C (Predicted)[1] | Physical constant for purification |

| Density | Not available | 1.017 ± 0.06 g/cm³ (Predicted)[1] | Physical constant |

| Specific Rotation ([α]D) | Data not widely reported | Data not widely reported | Key experimental value to confirm enantiopurity |

Experimental Protocols

Enantioselective Synthesis of (S)-Azetidin-2-ylmethanol

A common strategy for the enantioselective synthesis of azetidin-2-ylmethanol is the reduction of the corresponding enantiopure azetidine-2-carboxylic acid, which can be derived from amino acids such as L-aspartic acid.

Objective: To synthesize (S)-azetidin-2-ylmethanol from a derivative of L-aspartic acid.

Overall Transformation: L-Aspartic acid → N-protected L-azetidine-2-carboxylic acid ester → (S)-Azetidin-2-ylmethanol.

Protocol Outline (based on established transformations):

-

Protection and Cyclization: L-aspartic acid is first converted to a suitable N-protected β-amino alcohol derivative. This intermediate then undergoes an intramolecular cyclization to form the N-protected L-azetidine-2-carboxylic acid ester.

-

Reduction of the Ester: The ester functional group of the protected azetidine-2-carboxylate is reduced to the primary alcohol. A common reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF.

-

Procedure: To a stirred solution of the N-protected (S)-azetidine-2-carboxylic acid methyl ester (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon), slowly add a solution of LiAlH₄ (typically 1.5-2 equivalents) in THF at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Deprotection (if necessary): If an N-protecting group was used, it is removed in the final step. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Purification: The crude product is purified by silica gel column chromatography to yield pure (S)-azetidin-2-ylmethanol.

Chiral HPLC for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method to separate and quantify the enantiomers of azetidin-2-ylmethanol. Polysaccharide-based chiral stationary phases are often effective.

Objective: To resolve a racemic mixture of azetidin-2-ylmethanol into its (R) and (S) enantiomers.

Protocol:

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting composition is 90:10 (v/v) n-hexane:2-propanol.[2]

-

Additive: For basic compounds like azetidin-2-ylmethanol, the addition of a small amount of an amine, such as diethylamine (DEA) (e.g., 0.1% v/v), to the mobile phase is often necessary to improve peak shape and resolution.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: Ambient (e.g., 25 °C).

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

Sample Preparation: Dissolve the racemic sample in the mobile phase.

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of azetidin-2-ylmethanol.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified azetidin-2-ylmethanol in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (in CDCl₃): The protons of the azetidine ring will appear as complex multiplets in the aliphatic region (approximately δ 1.5-4.0 ppm). The two protons of the -CH₂OH group will also be in this region, and their chemical shift and multiplicity will depend on coupling to the C2 proton and the presence of the hydroxyl proton. The N-H and O-H protons will likely appear as broad singlets, and their chemical shifts are concentration and solvent-dependent.

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (in CDCl₃): Four distinct signals are expected. The hydroxymethyl carbon (-CH₂OH) would appear around δ 60-65 ppm. The C2 carbon of the azetidine ring would be in a similar region. The other two ring carbons (C3 and C4) would appear further upfield.

-

Biological Relevance and Signaling Pathways

Azetidine-containing molecules are of significant interest in drug discovery. While specific signaling pathways for azetidin-2-ylmethanol are not extensively documented, its structural analogs, particularly azetidin-2-ones, have been investigated as inhibitors of various enzymes. A prominent example is the inhibition of Histone Deacetylases (HDACs).

HDAC inhibitors are a class of anti-cancer agents that interfere with the function of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

The diagram below illustrates a generalized signaling pathway affected by HDAC inhibition, a relevant area of research for azetidine-based compounds.

Caption: Generalized pathway of HDAC inhibition by an azetidine-based compound.

Conclusion

Azetidin-2-ylmethanol is a chiral scaffold with significant potential in the development of new therapeutics. Its stereochemistry is a critical factor influencing its biological activity. Understanding the synthesis, purification, and analytical characterization of its enantiomers is essential for its effective application in drug discovery and development. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers working with this important chemical entity.

References

Azetidin-2-ylmethanol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of azetidin-2-ylmethanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the molecule's structural properties and general principles of chemical solubility. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Predicted Solubility Profile of Azetidin-2-ylmethanol

Azetidin-2-ylmethanol is a small, polar molecule containing both a secondary amine and a primary alcohol functional group. These groups can act as both hydrogen bond donors and acceptors, which largely dictates the compound's solubility. The presence of the strained four-membered azetidine ring also influences its physical properties.

The expected solubility of azetidin-2-ylmethanol in a range of common organic solvents is summarized in the table below. These predictions are qualitative and should be confirmed by experimental data for any specific application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Similar polarity and excellent hydrogen bonding capabilities. |

| Ethanol | High | Good hydrogen bonding and polar interactions. | |

| Isopropanol | Moderate to High | Increased non-polar character compared to methanol and ethanol may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor and highly polar nature. A related compound, 1-Boc-Azetidine-3-yl-methanol, is known to be soluble in DMSO. |

| N,N-Dimethylformamide (DMF) | High | Strong polar aprotic solvent capable of accepting hydrogen bonds. | |

| Acetonitrile | Moderate | Polar nature, but a weaker hydrogen bond acceptor compared to DMSO and DMF. | |

| Acetone | Moderate to Low | Lower polarity and weaker hydrogen bonding interactions compared to other polar aprotic solvents. | |

| Non-Polar | Dichloromethane (DCM) | Low | The polarity of azetidin-2-ylmethanol is likely too high for significant solubility in this less polar solvent. |

| Chloroform | Low | Similar to DCM, a significant mismatch in polarity. | |

| Ethyl Acetate | Low | Limited polarity and hydrogen bonding capability. | |

| Toluene | Very Low/Insoluble | Large difference in polarity; non-polar aromatic solvent. | |

| Hexane | Very Low/Insoluble | Highly non-polar aliphatic solvent; significant immiscibility is expected. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This protocol outlines the steps for determining the solubility of azetidin-2-ylmethanol in a given organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

-

Azetidin-2-ylmethanol (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

Appropriate HPLC column (e.g., C18)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid azetidin-2-ylmethanol to a scintillation vial. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be maintained throughout.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method for the analysis of azetidin-2-ylmethanol. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

-

Prepare a series of calibration standards of known concentrations of azetidin-2-ylmethanol in the solvent of interest.

-

Inject the calibration standards into the HPLC system to generate a calibration curve.

-

Inject the diluted sample of the saturated solution.

-

Determine the concentration of azetidin-2-ylmethanol in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of azetidin-2-ylmethanol.

This in-depth guide provides a foundational understanding of the solubility of azetidin-2-ylmethanol in organic solvents, offering both predictive insights and a robust experimental framework for its quantitative determination. For any drug development program, it is imperative to supplement these predictions with rigorous experimental data.

Stability and Storage of Azetidin-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for azetidin-2-ylmethanol. Understanding the stability profile of this versatile building block is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of synthesized compounds. This document outlines potential degradation pathways, recommended storage protocols, and general methodologies for stability assessment.

Overview of Azetidin-2-ylmethanol Stability

Azetidin-2-ylmethanol is a saturated heterocyclic compound containing a strained four-membered ring. While generally stable under standard laboratory conditions, its unique structure, featuring both a secondary amine and a primary alcohol, can be susceptible to degradation under certain environmental stresses. The hydrochloride salt form of azetidin-2-ylmethanol is often utilized to enhance its stability and aqueous solubility.[1] Factors influencing its stability include temperature, light, humidity, and pH.

Recommended Storage and Handling

To maintain the purity and integrity of azetidin-2-ylmethanol, proper storage and handling are paramount. The following conditions are recommended based on information from various suppliers and safety data sheets.

Table 1: Recommended Storage Conditions for Azetidin-2-ylmethanol

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) or Room Temperature (for sealed, dry containers) | Reduces the rate of potential degradation reactions. |

| Light | Store in a light-resistant container, away from direct light. | Minimizes the risk of photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed. | Protects against oxidation and moisture absorption. |

| Moisture | Store in a dry, well-ventilated place. | Azetidin-2-ylmethanol is hygroscopic; moisture can promote hydrolysis and other degradation pathways. |

For safe handling, it is advised to use personal protective equipment, including gloves and safety glasses. Handling should be performed in a well-ventilated area to avoid inhalation.

Potential Degradation Pathways

While specific degradation studies on azetidin-2-ylmethanol are not extensively published, potential degradation pathways can be inferred from the chemical nature of the azetidine ring and the methanol substituent, as well as from studies on related compounds. The primary modes of degradation are likely to be oxidation and hydrolysis, particularly under forced conditions.

The hydroxymethyl group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid. The strained azetidine ring, although generally stable, can undergo ring-opening reactions under harsh hydrolytic conditions (acidic or basic).

References

Azetidin-2-ylmethanol hydrochloride salt properties

An In-depth Technical Guide to Azetidin-2-ylmethanol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ylmethanol hydrochloride is a heterocyclic organic compound featuring a strained, four-membered azetidine ring substituted with a hydroxymethyl group. This molecule, particularly its chiral enantiomers ((R) and (S)), serves as a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of the azetidine ring offers a unique combination of molecular rigidity and synthetic versatility, making it an attractive scaffold in drug discovery.[2][3] The hydrochloride salt form significantly enhances the compound's crystalline stability and solubility in aqueous media, which is advantageous for biological testing and formulation studies.[1]

This document provides a comprehensive overview of the known properties, experimental methodologies, and applications of azetidin-2-ylmethanol hydrochloride, with a focus on the (R)-enantiomer due to greater data availability.

Physicochemical Properties

The fundamental physicochemical properties of (R)-Azetidin-2-ylmethanol hydrochloride are summarized below. While the compound is commercially available, certain experimental data points such as a specific melting point and quantitative solubility are not widely reported in the literature.

Table 1: General and Physicochemical Properties of (R)-Azetidin-2-ylmethanol Hydrochloride

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | [(2R)-azetidin-2-yl]methanol;hydrochloride | [1] |

| CAS Number | 935668-80-7 | [1] |

| Molecular Formula | C₄H₁₀ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Data not available | |

| Solubility | Soluble in water. The hydrochloride salt form enhances aqueous solubility. | [1] |

| Stability | Generally stable under standard laboratory conditions. | [1] |

| InChI Key | NNJFYVAXRAPUES-PGMHMLKASA-N | [1] |

| SMILES | OC[C@H]1CCN1.Cl |[1] |

Chemical Structure, Reactivity, and Spectroscopic Analysis

Chemical Structure and Reactivity

The structure of azetidin-2-ylmethanol hydrochloride is defined by two key features: the strained azetidine ring and the primary alcohol functional group.

-

Azetidine Ring: The four-membered ring is conformationally constrained, which imparts a degree of rigidity to the molecule. This ring strain also influences its reactivity, making it susceptible to ring-opening reactions under certain conditions.[1] The nitrogen atom is protonated in the hydrochloride salt, forming strong ionic hydrogen bonds (N⁺-H···Cl⁻) that contribute to the compound's stability.[1]

-

Hydroxymethyl Group: The -CH₂OH group is a versatile functional handle. It can participate in hydrogen bonding, which is crucial for molecular interactions with biological targets like enzymes and receptors.[1] This group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions to build more complex molecules.[1]

Expected Spectroscopic Properties

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Signals corresponding to the hydroxymethyl protons (-CH₂OH), the methine proton at the chiral center (-CH-), and the methylene protons of the azetidine ring. The protonated amine (N-H) may appear as a broad singlet. Protons adjacent to the nitrogen and oxygen will be shifted downfield. |

| ¹³C NMR | Three distinct carbon signals are expected: one for the hydroxymethyl carbon (~60-70 ppm), one for the chiral methine carbon (~50-60 ppm), and one for the other ring carbon (~20-30 ppm). |

| FT-IR | Broad absorption band in the 3200-3600 cm⁻¹ region (O-H and N-H stretching). C-H stretching bands around 2850-3000 cm⁻¹. C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). |

| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 88.07. |

Experimental Protocols

Generalized Synthesis Workflow

The synthesis of enantiomerically pure azetidin-2-ylmethanol hydrochloride is a multi-step process.[1] The following protocol is a generalized representation based on common synthetic routes for azetidine derivatives.

Methodology:

-

Azetidine Ring Formation: The synthesis typically starts with an acyclic amino alcohol precursor. The hydroxyl group is activated (e.g., by conversion to a leaving group like a tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the amine to form the four-membered azetidine ring.

-

Chiral Resolution: The resulting racemic azetidin-2-ylmethanol is resolved to isolate the desired (R)-enantiomer. This can be achieved using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral acid, which can then be separated by crystallization.[1]

-

Hydrochloride Salt Formation: The purified (R)-azetidin-2-ylmethanol free base is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane). A solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) is added, causing the hydrochloride salt to precipitate. The resulting white solid is then collected by filtration, washed, and dried.[1][5]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter for compounds intended for drug development. A general HPLC method can be used to assess the purity of azetidin-2-ylmethanol hydrochloride.

Protocol:

-

System: HPLC with UV detection.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

Sample Preparation: The hydrochloride salt is dissolved in the initial mobile phase or water to a known concentration (e.g., 1 mg/mL).

-

Analysis: The retention time is recorded, and the peak area is used to calculate purity as a percentage of the total integrated peak area.

Biological Activity and Applications in Drug Development

Azetidine-containing scaffolds are of significant interest in pharmacology due to their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] Azetidin-2-ylmethanol hydrochloride serves as a key chiral building block for incorporating this valuable motif into larger, more complex drug candidates.[1]

The compound's utility stems from its ability to:

-

Introduce 3D Complexity: The non-planar, rigid azetidine ring helps to create molecules with well-defined three-dimensional shapes, which can lead to improved binding affinity and selectivity for biological targets.

-

Serve as a Proline Mimic: In some contexts, the azetidine ring can act as a constrained analog of proline, an amino acid often found in the active sites of enzymes.

-

Act as a Versatile Synthetic Intermediate: The hydroxymethyl group allows for straightforward linkage to other parts of a target molecule.[1]

The diagram below illustrates the logical flow of using this compound in a drug discovery program.

Conclusion

Azetidin-2-ylmethanol hydrochloride is a foundational chemical entity for advanced organic synthesis and pharmaceutical research. Its defined stereochemistry, structural rigidity, and synthetic tractability make it an ideal starting point for the development of novel therapeutics. While some physical properties require further experimental determination, the established synthetic routes and clear potential in medicinal chemistry underscore its importance for researchers aiming to explore new chemical space and design next-generation drugs.

References

- 1. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Azetidines | Fisher Scientific [fishersci.com]

- 5. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]

Commercial Availability and Synthetic Strategies for Chiral Azetidin-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for the chiral building blocks (R)- and (S)-Azetidin-2-ylmethanol. These compounds are of significant interest in medicinal chemistry and drug discovery, serving as crucial components in the synthesis of novel therapeutics, including antibiotics and enzyme inhibitors.[1][2] The stereochemistry at the C2 position is critical for the biological activity of the final drug compounds.[2]

Commercial Availability

Both enantiomers of Azetidin-2-ylmethanol are commercially available from various suppliers, typically in high enantiomeric purity. The hydrochloride salt of the (R)-enantiomer is also commonly available, offering enhanced stability and solubility in aqueous media.[1] Below is a summary of representative commercial sources.

Table 1: Commercial Availability of (R)-Azetidin-2-ylmethanol and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (R)-Azetidin-2-ylmethanol | 209329-11-3 | 95% | Inquire |

| Sunway Pharm Ltd | (R)-2-Azetidinemethanol | 209329-11-3 | 97% | 100mg |

| BLD Pharm | (R)-Azetidin-2-ylmethanol | 209329-11-3 | ≥97% (online offer) | Inquire |

| EvitaChem | (R)-Azetidin-2-ylmethanol hydrochloride | 935668-80-7 | ≥98% | Inquire |

Table 2: Commercial Availability of (S)-Azetidin-2-ylmethanol

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (2S)-2-Azetidinylmethanol | 104587-62-4 | AldrichCPR* | Inquire |

| CookeChem | (S)-Azetidin-2-ylmethanol | 104587-62-4 | 98% | 1g, inquire for others |

| MySkinRecipes | (S)-Azetidin-2-ylmethanol | 104587-62-4 | 97% | 100mg, 250mg, 1g |

*Note: For the AldrichCPR product, the buyer assumes responsibility for confirming product identity and purity as analytical data is not collected by the supplier.[3]

Synthetic Methodologies

The synthesis of enantiomerically pure Azetidin-2-ylmethanol primarily relies on two strategic approaches: the resolution of a racemic mixture or asymmetric synthesis starting from a chiral precursor. The azetidine ring itself, a four-membered heterocycle, presents unique synthetic challenges and reactivity due to its significant ring strain.[4]

General Synthetic Workflow

The overall process for obtaining enantiomerically pure Azetidin-2-ylmethanol can be visualized as follows:

Experimental Protocols

1. Synthesis of Racemic Azetidin-2-ylmethanol via Cyclization

A common method for forming the azetidine ring is through the cyclization of suitable precursors like amino alcohols.[1] A general procedure involves the reaction of a protected amino alcohol, followed by deprotection and cyclization.

-

Step 1: Protection: Protect the amino group of a suitable amino alcohol (e.g., 3-amino-1,2-propanediol) with a suitable protecting group (e.g., Boc or Cbz).

-

Step 2: Activation of Hydroxyl Group: Activate the primary hydroxyl group for intramolecular nucleophilic substitution, for instance, by converting it to a tosylate or mesylate.

-

Step 3: Cyclization: Treat the activated intermediate with a base to induce intramolecular cyclization to form the protected azetidine derivative.

-

Step 4: Deprotection: Remove the protecting group to yield racemic Azetidin-2-ylmethanol.

2. Chiral Resolution of Racemic Azetidin-2-ylmethanol

The separation of the racemic mixture into its individual enantiomers can be achieved using chiral resolving agents to form diastereomeric salts, which can then be separated by crystallization.

-

Step 1: Salt Formation: React the racemic Azetidin-2-ylmethanol with a chiral acid (e.g., tartaric acid or mandelic acid) in a suitable solvent to form diastereomeric salts.

-

Step 2: Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them through fractional crystallization.

-

Step 3: Liberation of the Enantiomer: Treat the separated diastereomeric salt with a base to liberate the free enantiomerically pure Azetidin-2-ylmethanol.

3. Asymmetric Synthesis from a Chiral Pool

An alternative to chiral resolution is the use of a chiral starting material to direct the stereochemistry of the final product. For instance, L-serine derivatives can be used as chiral precursors.[1]

-

Step 1: Modification of Chiral Precursor: Convert a commercially available chiral starting material, such as an amino acid, through a series of steps to introduce the necessary functionalities for cyclization.

-

Step 2: Diastereoselective Cyclization: Perform the intramolecular cyclization reaction under conditions that favor the formation of the desired diastereomer.

-

Step 3: Functional Group Manipulation: Further chemical modifications may be necessary to arrive at the target (R)- or (S)-Azetidin-2-ylmethanol.

Analytical Methods: Chiral HPLC

To confirm the enantiomeric purity of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] While specific conditions can vary, a general approach is outlined below.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are often effective for the separation of chiral amines and alcohols.

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode.

-

Detection: UV detection is commonly employed.

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

Signaling Pathways and Logical Relationships

The synthesis of chiral azetidines often involves a series of logical steps and transformations. The following diagram illustrates the decision-making process and key transformations in a typical synthetic route.

This guide provides a foundational understanding of the commercial landscape and synthetic strategies for obtaining enantiomerically pure (R)- and (S)-Azetidin-2-ylmethanol. For specific applications, researchers should consult the primary literature for detailed experimental procedures and optimization of reaction conditions.

References

- 1. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]

- 2. (S)-Azetidin-2-ylmethanol [myskinrecipes.com]

- 3. (2S)-2-Azetidinylmethanol CAS 104587-62-4 Sigma-Aldrich [sigmaaldrich.com]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of Azetidin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Azetidin-2-ylmethanol, a key building block in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Azetidin-2-ylmethanol is a heterocyclic compound valued in organic synthesis. Below is a summary of its key properties.

| Property | Data |

| Chemical Name | Azetidin-2-ylmethanol |

| Synonyms | (±)-2-(Hydroxymethyl)azetidine |

| CAS Number | 250274-91-0 |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Boiling Point | 151.9±13.0 °C (Predicted) |

| Density | 1.017±0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C, protect from light and moisture.[1] |

| pKa | 14.77±0.10 (Predicted) |

Hazard Identification and Classification

Azetidin-2-ylmethanol is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[2] |

| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled.[2] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure | H335 | Warning | May cause respiratory irritation.[1][2] |

Pictograms:

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when working with Azetidin-2-ylmethanol.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles with side shields conforming to EN166.[3]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

-

Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, an impervious apron. Choose body protection according to the amount and concentration of the substance at the workplace.[3]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4] If engineering controls are not sufficient, a suitable respirator should be worn.

3.2. General Handling Protocol

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] Read the Safety Data Sheet (SDS) thoroughly.

-

Dispensing:

-

Conduct all weighing and dispensing operations within a chemical fume hood to avoid inhalation of vapors or aerosols.

-

Avoid contact with skin and eyes.[3]

-

Do not eat, drink, or smoke in the handling area.

-

-

During Reaction:

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling.[1]

-

Clean and decontaminate the work area.

-

Remove and properly store or dispose of contaminated PPE.

-

3.3. Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

The recommended storage temperature is 2-8°C.[1]

-

Protect from light and moisture.[1]

-

Store locked up.[1]

3.4. Spill and Emergency Procedures

-

Small Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Do not allow the substance to enter drains.[3]

-

Contact emergency services and the institutional safety office.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

-

3.5. Disposal Protocol

-

Dispose of waste in accordance with all applicable local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.[1]

-

Contaminated packaging should be treated as the substance itself and disposed of accordingly.[1]

Visualizations

4.1. Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of Azetidin-2-ylmethanol.

4.2. Hazard Controls and Personal Protective Equipment (PPE)

Caption: Relationship between hazards and required safety controls for Azetidin-2-ylmethanol.

References

Theoretical Conformational Analysis of Azetidin-2-ylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidin-2-ylmethanol, a saturated four-membered heterocycle bearing a hydroxymethyl substituent, presents a unique conformational landscape critical to its role in medicinal chemistry and drug design. The inherent ring strain of the azetidine core, coupled with the flexibility of the hydroxymethyl side chain, gives rise to a complex potential energy surface. This guide provides a comprehensive theoretical framework for the conformational analysis of Azetidin-2-ylmethanol, outlining the key structural features, the computational methodologies for their elucidation, and a detailed, albeit theoretical, presentation of the expected conformational preferences. Understanding these conformational dynamics is paramount for predicting molecular interactions, designing novel therapeutics, and optimizing pharmacokinetic and pharmacodynamic profiles.

Introduction

Azetidines are increasingly incorporated into drug candidates to introduce conformational rigidity, improve metabolic stability, and modulate physicochemical properties.[1] The non-planar, puckered nature of the azetidine ring is a key determinant of its three-dimensional structure and, consequently, its biological activity.[2] In Azetidin-2-ylmethanol, the conformational space is further defined by the orientation of the hydroxymethyl group relative to the ring. This guide delves into the theoretical underpinnings of the conformational preferences of Azetidin-2-ylmethanol, providing a roadmap for its computational investigation.

Conformational Degrees of Freedom

The conformational landscape of Azetidin-2-ylmethanol is primarily dictated by two key structural features:

-

Azetidine Ring Puckering: To alleviate the significant angle and torsional strain inherent in a planar four-membered ring, the azetidine ring adopts a puckered conformation.[2] This puckering can be described by the dihedral angle between the C4-N1-C2 and C4-C3-C2 planes. For unsubstituted azetidine, this angle has been experimentally determined to be approximately 37°.[2] The substituent at the C2 position is expected to influence the degree of puckering.

-

Hydroxymethyl Side Chain Rotation: The orientation of the hydroxymethyl group is defined by the dihedral angle H-O-C2-H. Rotation around the C2-C(hydroxymethyl) bond leads to different rotamers, the stability of which is influenced by steric and electronic interactions with the azetidine ring.

Theoretical Computational Methodology

A robust computational workflow is essential to accurately map the potential energy surface of Azetidin-2-ylmethanol. Density Functional Theory (DFT) has proven to be a reliable method for such analyses.

Computational Protocol

A rigorous computational investigation would involve the following steps:

-

Initial Structure Generation: Generation of various starting geometries, considering both puckered conformations of the azetidine ring and multiple rotamers of the hydroxymethyl group.

-

Geometry Optimization: Full geometry optimization of all initial structures to locate stationary points on the potential energy surface. A commonly used and reliable level of theory for such systems is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Potential Energy Surface Scans: To map the energy profile of the key conformational changes, relaxed potential energy surface scans are performed. This involves systematically varying the key dihedral angles (ring puckering and side chain rotation) while allowing all other geometrical parameters to relax.

-

Solvation Effects: To model a more biologically relevant environment, implicit solvent models such as the Polarizable Continuum Model (PCM) can be employed to account for the influence of a solvent like water on the conformational equilibria.

The following diagram illustrates the logical workflow for a typical computational DFT analysis of Azetidin-2-ylmethanol's conformation.

Caption: Computational workflow for the theoretical conformational analysis.

Predicted Conformational Landscape

Based on established principles of stereochemistry and computational studies of related molecules, the following conformational preferences for Azetidin-2-ylmethanol are predicted.

Azetidine Ring Puckering

The azetidine ring is expected to exist in a puckered conformation. The hydroxymethyl substituent at the C2 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. Due to steric hindrance, the pseudo-equatorial conformation is anticipated to be the more stable form, minimizing interactions with the protons on the C3 and C4 atoms of the ring.

Hydroxymethyl Group Rotation

The rotation of the hydroxymethyl group is expected to be hindered, with distinct energy minima corresponding to staggered conformations that minimize steric clashes with the azetidine ring. Intramolecular hydrogen bonding between the hydroxyl group and the ring nitrogen is a possibility that could further stabilize certain rotamers.